molecular formula C8H10N2O2 B008912 2-amino-N-hydroxy-2-phenylacetamide CAS No. 105985-16-8

2-amino-N-hydroxy-2-phenylacetamide

Cat. No.: B008912
CAS No.: 105985-16-8
M. Wt: 166.18 g/mol
InChI Key: GCRNUSPMADOFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-hydroxy-2-phenylacetamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of phenylacetamide and contains both an amino group and a hydroxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-hydroxy-2-phenylacetamide can be achieved through several methods. One common approach involves the reaction of phenylacetamide with hydroxylamine under acidic conditions. The reaction typically proceeds as follows:

    Phenylacetamide: is dissolved in a suitable solvent such as ethanol.

    Hydroxylamine hydrochloride: is added to the solution.

  • The mixture is heated under reflux for several hours.
  • The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of nitrophenylacetamide, followed by hydrolysis. This process can be summarized as:

    Nitrophenylacetamide: is subjected to catalytic hydrogenation using a palladium catalyst.

  • The resulting aminophenylacetamide is then hydrolyzed under acidic conditions to yield this compound.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-hydroxy-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

2-amino-N-hydroxy-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetamide: Lacks the amino and hydroxy groups, making it less reactive.

    Hydroxylamine: Contains only the hydroxy group, limiting its range of reactions.

    Aminophenylacetamide: Contains only the amino group, affecting its chemical behavior.

Uniqueness

2-amino-N-hydroxy-2-phenylacetamide is unique due to the presence of both amino and hydroxy groups, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a valuable compound in various fields of research.

Properties

IUPAC Name

2-amino-N-hydroxy-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(11)10-12)6-4-2-1-3-5-6/h1-5,7,12H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRNUSPMADOFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370685
Record name 2-amino-N-hydroxy-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105985-16-8
Record name 2-amino-N-hydroxy-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-hydroxy-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-hydroxy-2-phenylacetamide
Reactant of Route 3
2-amino-N-hydroxy-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-amino-N-hydroxy-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-amino-N-hydroxy-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-amino-N-hydroxy-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.